Spiro[1,3-dioxolane-2,1'-[1H]indene],6'-[(2,4-difluorophenyl)thio]-2',3'-dihydro-5'-nitro-
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Overview
Description
Spiro[1,3-dioxolane-2,1'-[1H]indene],6'-[(2,4-difluorophenyl)thio]-2',3'-dihydro-5'-nitro- is a complex organic compound characterized by its unique structure, which includes a nitro group, difluorophenylthio moiety, and an indanone core protected by an ethylene ketal
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,1'-[1H]indene],6'-[(2,4-difluorophenyl)thio]-2',3'-dihydro-5'-nitro- typically involves multiple steps:
Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Nitro Group: Nitration of the indanone core is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Difluorophenylthio Moiety: This step involves the nucleophilic substitution reaction where the nitro-indanone reacts with 2,4-difluorothiophenol under basic conditions.
Protection with Ethylene Ketal: The final step is the protection of the carbonyl group of the indanone using ethylene glycol in the presence of an acid catalyst to form the ethylene ketal.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution at the difluorophenylthio moiety.
Scientific Research Applications
Spiro[1,3-dioxolane-2,1'-[1H]indene],6'-[(2,4-difluorophenyl)thio]-2',3'-dihydro-5'-nitro- has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which Spiro[1,3-dioxolane-2,1'-[1H]indene],6'-[(2,4-difluorophenyl)thio]-2',3'-dihydro-5'-nitro- exerts its effects depends on its specific application:
In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
In Material Science: The electronic properties of the compound can influence the behavior of materials, such as their conductivity or luminescence.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-6-(2,4-difluorophenylthio)-1-indanone: Lacks the ethylene ketal protection, making it more reactive.
6-(2,4-Difluorophenylthio)-1-indanone:
5-Nitro-1-indanone: Lacks the difluorophenylthio moiety, altering its chemical properties and applications.
Uniqueness
Spiro[1,3-dioxolane-2,1'-[1H]indene],6'-[(2,4-difluorophenyl)thio]-2',3'-dihydro-5'-nitro- is unique due to the combination of its functional groups and protective ketal, which confer specific reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H13F2NO4S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)sulfanyl-6-nitrospiro[1,2-dihydroindene-3,2'-1,3-dioxolane] |
InChI |
InChI=1S/C17H13F2NO4S/c18-11-1-2-15(13(19)8-11)25-16-9-12-10(7-14(16)20(21)22)3-4-17(12)23-5-6-24-17/h1-2,7-9H,3-6H2 |
InChI Key |
YRHYUNNXQSKTGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=CC(=C(C=C31)[N+](=O)[O-])SC4=C(C=C(C=C4)F)F)OCCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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